methyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate
Description
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C19H16N2O5/c1-26-19(25)14-8-4-5-9-15(14)20-16(22)10-11-21-17(23)12-6-2-3-7-13(12)18(21)24/h2-9H,10-11H2,1H3,(H,20,22) |
InChI Key |
NNAGHKDZEISWHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by esterification. One common method involves the reaction of phthalic anhydride with 3-aminopropanoic acid to form the intermediate phthalimide derivative. This intermediate is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form stable complexes with proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Phthalimide Derivatives
Key Observations:
Substituent Position and Electronic Effects :
- Ortho-substituted derivatives (e.g., 2-chlorobenzoate ) exhibit higher melting points (~161–163°C) compared to para-substituted analogs (~130–133°C for 4-methoxy ), likely due to steric hindrance and reduced molecular symmetry.
- Electron-withdrawing groups (e.g., Cl in 2-chlorobenzoate ) enhance stability but may reduce solubility, whereas electron-donating groups (e.g., methoxy in 4-methoxybenzoate ) could improve solubility and antioxidant activity.
Linker Chemistry: Propanamido vs. Ethyl linkers (e.g., 2-(phthalimido)ethyl benzoate ) may enhance flexibility but reduce polarity.
Synthetic Yields :
- Derivatives with para-substituents (e.g., 4-methylbenzoate , 4-methoxybenzoate ) generally achieve higher yields (~80–82%) compared to ortho-substituted analogs (~71–74%), possibly due to steric challenges in ortho-functionalization.
Q & A
Q. What are the standard synthetic routes for methyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate, and how can reaction yields be optimized?
The synthesis typically involves coupling isoindole derivatives with benzoate precursors. For example, analogous compounds (e.g., phthalimide esters) are synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Formation of the isoindole core : Using phthalic anhydride derivatives as starting materials.
- Amidation : Introducing the propanamido linker via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Esterification : Methylation of the benzoic acid moiety using methanol under acidic conditions.
Yield optimization strategies include solvent selection (e.g., acetone or methanol mixtures for crystallization ), temperature control, and stoichiometric balancing of reactive intermediates. Reported yields for similar compounds range from 71% to 82% depending on substituent effects .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- FTIR : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR :
- ¹H-NMR : Aromatic protons (δ 7.0–8.5 ppm), methyl ester (δ ~3.8 ppm), and isoindole protons (δ 4.5–5.5 ppm) .
- ¹³C-NMR : Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 120–140 ppm), and methyl ester (δ ~52 ppm) .
- Melting Point Analysis : Used to confirm purity (e.g., 130–150°C for similar derivatives ).
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
Discrepancies in bond lengths or angles may arise from:
- Dynamic disorder : Common in flexible amide or ester groups. Use low-temperature crystallography (<100 K) to reduce thermal motion.
- Twinned crystals : Employ SHELXL for refinement, leveraging its robust algorithms for handling twinning and partial occupancy .
- Validation tools : Cross-check with CCDC databases and tools like PLATON to identify outliers in geometric parameters .
Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound’s isoindole moiety?
The isoindole’s electron-deficient 1,3-dioxo group facilitates:
- Acyl transfer reactions : Nucleophilic attack at the carbonyl carbon (e.g., by amines or alcohols).
- Ring-opening reactions : Under basic conditions, leading to phthalamic acid derivatives.
Mechanistic studies should combine kinetic monitoring (HPLC or TLC) and computational modeling (DFT) to map transition states .
Q. How does substituent position (ortho/meta/para) on the benzoate group influence biological activity?
Studies on analogous compounds show:
- Meta-substituents : Enhance solubility and bioavailability due to reduced steric hindrance.
- Ortho-substituents : May restrict rotational freedom, altering binding affinity to targets (e.g., enzymes).
In vitro assays (e.g., enzyme inhibition) paired with molecular docking can validate structure-activity relationships .
Q. What strategies mitigate degradation during long-term storage?
- Temperature control : Store at –20°C in amber vials to prevent photodegradation.
- Desiccants : Use silica gel to minimize hydrolysis of the ester group.
- Stability assays : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Methodological Challenges
Q. How can conflicting antioxidant activity data from different assays be reconciled?
Discrepancies (e.g., DPPH vs. ABTS assays) may arise from:
- Radical specificity : DPPH detects lipid-soluble antioxidants, while ABTS favors hydrophilic species.
- Interference : The compound’s isoindole moiety may auto-oxidize, skew results. Validate with orthogonal methods (e.g., FRAP) and include positive controls (e.g., ascorbic acid) .
Q. What computational approaches best predict the compound’s reactivity in complex biological systems?
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) under physiological conditions.
- ADMET Prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and toxicity .
Critical Considerations for Experimental Design
- Purification : Use column chromatography (silica gel, hexane:EtOAc) followed by recrystallization .
- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies .
- Crystallography : For ambiguous structures, employ synchrotron radiation to improve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
